2-Bromopropane-2-d1

Catalog No.
S690729
CAS No.
4067-80-5
M.F
C3H7Br
M. Wt
124 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopropane-2-d1

CAS Number

4067-80-5

Product Name

2-Bromopropane-2-d1

IUPAC Name

2-bromo-2-deuteriopropane

Molecular Formula

C3H7Br

Molecular Weight

124 g/mol

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D

InChI Key

NAMYKGVDVNBCFQ-WFVSFCRTSA-N

SMILES

CC(C)Br

Canonical SMILES

CC(C)Br

Isomeric SMILES

[2H]C(C)(C)Br

Isotopic Tracer Studies:

2-Bromopropane-2-d1, also known as isopropyl-2-d1 bromide, is a valuable tool in scientific research due to the presence of a deuterium atom (denoted by "d") at the second carbon position. This specific deuterium substitution allows it to be used as an isotopic tracer.

Isotopic tracers are molecules with one or more atoms replaced by an isotope, an atom with the same number of protons but a different number of neutrons. In the case of 2-Bromopropane-2-d1, the deuterium is an isotope of hydrogen with one neutron compared to the usual hydrogen's zero neutrons. This subtle change in mass doesn't significantly alter the molecule's chemical behavior but allows researchers to track its movement and reactions in complex systems through various analytical techniques like mass spectrometry .

By incorporating 2-Bromopropane-2-d1 into a reaction or process, scientists can monitor its fate and interactions with other molecules. This enables them to study various phenomena, including:

  • Reaction mechanisms: By analyzing the distribution of the deuterium label in the final products, researchers can gain insights into the step-by-step sequence of a chemical reaction .
  • Metabolic pathways: In biological systems, 2-Bromopropane-2-d1 can be used to trace the metabolic pathway of a molecule, revealing the sequence of enzymatic reactions it undergoes within an organism .
  • Pharmacokinetic studies: In drug discovery, 2-Bromopropane-2-d1 can be used to investigate the absorption, distribution, metabolism, and excretion of a potential drug candidate, providing valuable information for its development .

NMR Spectroscopy:

2-Bromopropane-2-d1 can also be employed in nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of molecules at the atomic level . The presence of the deuterium atom in 2-Bromopropane-2-d1 can simplify the resulting NMR spectrum by reducing signal overlap from nearby protons, allowing for clearer identification of other protons in the molecule and enhancing the overall analysis .

Organic Synthesis:

In certain instances, 2-Bromopropane-2-d1 can be used as a reagent in organic synthesis, particularly when the selective incorporation of a single deuterium atom at a specific position is desired. This specific isotopic labeling can be crucial for further studies using techniques like NMR spectroscopy or mass spectrometry .

2-Bromopropane-2-d1 is a deuterated form of 2-bromopropane, where the hydrogen atoms at the second carbon are replaced with deuterium atoms. Its chemical formula is C3H7BrD1\text{C}_3\text{H}_7\text{BrD}_1 and it is commonly referred to as isopropyl bromide. This compound is a colorless liquid that is primarily used in organic synthesis to introduce the isopropyl functional group. The presence of deuterium makes it particularly valuable in studies involving isotopic labeling, which can help trace chemical pathways and interactions in biological systems .

2-Bromopropane, the non-deuterated form, is classified as a hazardous compound. While data specifically for 2-Bromopropane-2-d1 is limited, the following hazards likely apply:

  • Flammability: Flammable liquid with a low flash point [].
  • Toxicity: Studies suggest that 2-bromopropane can cause reproductive and hematopoietic (blood) toxicity [].
  • Reactivity: Can react violently with strong oxidizing agents and strong bases.
, primarily elimination and substitution reactions.

  • Elimination Reactions: When treated with strong bases like sodium hydroxide, it undergoes dehydrohalogenation to form propene. The hydroxide ion abstracts a hydrogen atom from the adjacent carbon, facilitating the expulsion of bromine as a bromide ion .
  • Substitution Reactions: It can also undergo nucleophilic substitution reactions, particularly via the SN2 mechanism, where nucleophiles replace the bromine atom.

The synthesis of 2-bromopropane-2-d1 can be achieved through various methods:

  • From Isopropanol: The most common method involves heating isopropanol with hydrobromic acid or using phosphorus tribromide. This method effectively introduces bromine at the secondary carbon position .
  • Deuterated Precursors: For producing 2-bromopropane-2-d1 specifically, deuterated isopropanol can be reacted with hydrobromic acid under controlled conditions to ensure the incorporation of deuterium .

2-Bromopropane-2-d1 serves multiple purposes in both industrial and research settings:

  • Organic Synthesis: It acts as an important intermediate for synthesizing various organic compounds.
  • Isotopic Labeling: The presence of deuterium allows for tracing studies in metabolic pathways and reaction mechanisms, making it useful in both pharmacological research and environmental studies .

Interaction studies involving 2-bromopropane-2-d1 often focus on its reactivity with nucleophiles through substitution reactions. The presence of deuterium may alter reaction kinetics and mechanisms compared to its non-deuterated counterpart. Such studies can provide insights into how isotopic substitution affects molecular interactions and stability during chemical transformations .

Several compounds share structural similarities with 2-bromopropane-2-d1, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
1-BromopropaneC3H7Br\text{C}_3\text{H}_7\text{Br}Primary bromide; different reactivity profile
2-BromobutaneC4H9Br\text{C}_4\text{H}_9\text{Br}Longer carbon chain; different elimination products
1-Bromo-2-methylpropaneC4H9Br\text{C}_4\text{H}_9\text{Br}Branched structure; alters sterics in reactions

The uniqueness of 2-bromopropane-2-d1 lies in its secondary bromine position and the incorporation of deuterium, which can affect both its chemical reactivity and biological interactions compared to these similar compounds.

The integration of deuterium into organic compounds has been a cornerstone of mechanistic and synthetic chemistry since the discovery of heavy water in 1931. Deuterated alkyl halides, such as 2-bromopropane-2-d1, emerged as critical tools for studying kinetic isotope effects (KIEs) and reaction pathways. Early work in the 1980s demonstrated the utility of deuterium labeling in elucidating elimination mechanisms, with 2-bromopropane-2-d1 serving as a model substrate for E2 reactions. The development of precise synthetic routes, including the reaction of 2-propan-2-d-ol with hydrogen bromide, enabled widespread adoption of this compound in isotope-effect studies.

Significance of 2-Position Deuteration in Mechanistic Organic Chemistry

Deuteration at the 2-position of propane introduces a steric and electronic perturbation that profoundly influences reaction outcomes. The C–D bond’s higher bond dissociation energy (~5 kJ/mol stronger than C–H) slows hydrogen/deuterium abstraction in rate-determining steps, making 2-bromopropane-2-d1 indispensable for probing transition-state structures. For example, in E2 eliminations, the deuterium isotope effect (DIE) for 2-bromopropane-2-d1 versus its non-deuterated analog reveals mechanistic details about concerted versus stepwise pathways.

Research Milestones with 2-Bromopropane-2-d1

Key milestones include:

  • 1984: Wu et al. synthesized 2-bromopropane-2-d1 via HBr treatment of 2-propan-2-d-ol, achieving a 67% yield and establishing a foundational protocol.
  • 2000s: NMR studies leveraged the compound’s distinct spectral features (e.g., absence of a singlet for the deuterated methyl group) to differentiate it from 1-bromopropane.
  • 2020s: Electrochemical and photochemical methods enabled efficient deuteration of alkyl halides, expanding access to 2-bromopropane-2-d1 for pharmaceutical applications.

Contextual Framework in Deuterium-Based Studies

The compound’s role extends beyond mechanistic studies. Its use in deuterium-labeled drug intermediates highlights the growing importance of isotopologues in improving pharmacokinetic profiles. Recent advances in halogen-atom transfer (XAT) and photoredox catalysis further underscore its relevance in sustainable synthesis.

Synthesis and Characterization of 2-Bromopropane-2-d1

Synthetic Routes and Optimization

Traditional Synthesis

The classical method involves refluxing 2-propan-2-d-ol with concentrated hydrobromic acid (48% w/w) at 100°C for 6 hours, yielding 67% 2-bromopropane-2-d1. Side products, such as propene, are minimized by avoiding alkaline conditions.

Modern Methods

  • Electrochemical Deuteration: Using D$$_2$$O as the deuterium source, unactivated alkyl halides undergo reductive deuteration at lead cathodes with 99% isotopic incorporation.
  • Photoinduced XAT: Cy$$_3$$P-mediated halogen-atom transfer under UV light enables deuteration of tertiary alkyl halides at ambient temperatures.

Analytical Characterization

Spectroscopic Data

  • NMR: $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.73 (d, $$J = 2.4$$ Hz, 6H, (CH$$3$$)$$_2$$CDBr). The deuterium atom eliminates splitting, simplifying the spectrum compared to 1-bromopropane.
  • Mass Spectrometry: ESI-MS m/z 122.98 [M]$$^+$$.

Physical Properties

PropertyValueSource
Melting Point−89 °C (lit.)
Boiling Point59 °C (lit.)
Density (25°C)1.321 g/mL
Refractive Index (n$$_D^{20}$$)1.4252
Flash Point67 °F (19.4 °C)

Applications in Reaction Mechanisms and Synthetic Chemistry

Kinetic Isotope Effects in Elimination Reactions

In E2 eliminations, 2-bromopropane-2-d1 exhibits a primary KIE ($$kH/kD \approx 3-7$$), confirming concerted mechanisms where C–H/C–D and C–Br bonds break simultaneously. For example, dehydrohalogenation to propene-d1 proceeds 5× slower than the non-deuterated analog.

Oxidative Studies

The oxidation of 2-propan-2-d-ol to acetone-d1, mediated by benzimidazolium dichromate, shows a KIE of 6.2, underscoring the compound’s utility in probing hydrogen-transfer steps.

Photochemical and Electrochemical Applications

  • Photoredox Deuteration: Cy$$_3$$P catalyzes the conversion of 2-bromopropane-2-d1 to propane-d2 under visible light, enabling late-stage deuteration of pharmaceuticals.
  • Electrosynthesis: Paired electrolysis with D$$_2$$O achieves >95% deuteration at industrial-scale currents (500 mA).

Grignard Reagent-Based Deuteration

Grignard reagent-based deuteration represents a fundamental approach for synthesizing 2-bromopropane-2-d1 through the incorporation of deuterium at specific carbon centers [7]. The mechanism involves the formation of carbon-magnesium bonds followed by reaction with deuterium oxide or other deuterated electrophiles [7]. In typical Grignard deuteration protocols, the organomagnesium intermediate undergoes nucleophilic addition reactions where deuterium cations are transferred from deuterium oxide to form the deuterated carbon-hydrogen bond [7].

The kinetic isotope effects observed in Grignard-mediated deuteration processes show temperature dependence, with deuterium incorporation efficiency decreasing at elevated temperatures [29]. Research demonstrates that the deuterium kinetic isotope effect for radical deuteration decreases with increasing temperature, while smaller kinetic isotope effects are observed for deuteration of organic substrates under controlled conditions [29]. The reaction kinetics follow the expression where individual rate coefficients can be described by temperature-dependent equations with negative temperature dependencies consistent with barrierless formation of excited adducts [29].

Contemporary applications of Grignard reagent deuteration have achieved significant improvements in atom economy, with single electron transfer reductive deuteration of acyl chlorides achieving up to 49% deuterium atom economy using sodium dispersion and deuterated ethanol as the deuterium donor [39]. This represents the highest deuterium atom economy yet achieved in single electron transfer reductive deuteration reactions, with excellent regioselectivity and greater than 92% deuterium incorporations obtained across all tested substrates [39].

Alcohol Precursor Methods

The synthesis of 2-bromopropane-2-d1 from deuterated alcohol precursors follows established protocols for converting secondary alcohols to alkyl bromides [1] [4]. The most common approach involves treating 2-propanol-2-d1 with hydrogen bromide under controlled conditions to achieve selective bromination with retention of deuterium labeling [1] [4]. This method yields 2-bromopropane-2-d1 with approximately 67% efficiency according to synthetic route documentation [1].

Commercial availability of deuterated isopropanol precursors facilitates this synthetic approach, with 2-propanol-2-d1 available at 98 atom percent deuterium enrichment [23] [24]. The precursor 2-propanol-2-d1 exhibits characteristic physical properties including a molecular weight of 61.10 grams per mole, density of 0.798 grams per cubic centimeter, and boiling point of 82.4 degrees Celsius [24]. The deuteration at the hydroxyl position provides a direct pathway for subsequent bromination while maintaining isotopic integrity [24].

Alternative methods utilizing phosphorus tribromide offer enhanced selectivity for alcohol-to-bromide conversions [20]. Phosphorus tribromide is prepared by treating red phosphorus with bromine, and the reaction is often conducted in the presence of a diluent to manage the highly exothermic nature of the process [20]. This approach provides controlled bromination conditions that minimize deuterium scrambling during the conversion process [20].

Direct Hydrogen-Deuterium Exchange Protocols

Direct hydrogen-deuterium exchange represents a versatile methodology for introducing deuterium into 2-bromopropane structures through catalyzed isotope exchange reactions [15]. The exchange reaction involves the replacement of covalently bonded hydrogen atoms with deuterium atoms in the presence of suitable catalysts and deuterium sources [15]. This process can be applied to exchangeable protons and deuterons, where transformation occurs in the presence of deuterium oxide without requiring additional catalysts [15].

Catalyzed hydrogen-deuterium exchange protocols employ acid, base, or metal catalysts coupled with elevated temperature and pressure conditions to facilitate exchange of non-exchangeable hydrogen atoms [15]. The theoretical framework for understanding hydrogen exchange was first described by Kaj Ulrik Linderstrøm-Lang and has been extensively applied to study molecular structures [15]. The exchange reaction follows equilibrium kinetics, requiring high molar ratios of deuterium relative to exchangeable protons in the substrate [15].

Recent developments in electrochemical deuteration methods have demonstrated high efficiency for direct hydrogen-deuterium exchange using deuterium oxide as an economical deuterium source [16] [17]. Electrochemical debrominative hydrogenation and deuteration of brominated compounds proceeds efficiently through carbon-bromine bond activation, enabling synthesis of deuterated products in moderate to high yields with broad functional group compatibility [16] [17]. These methods operate at room temperature and provide facile access to deuterated compounds through controlled electrochemical reduction [16] [17].

Optimization of Isotopic Enrichment

Factors Affecting Deuterium Incorporation

Temperature represents a critical parameter influencing deuterium incorporation efficiency in 2-bromopropane-2-d1 synthesis [29]. Kinetic isotope effects demonstrate inverse temperature dependence, where lower temperatures generally favor higher deuterium incorporation rates [29]. The temperature dependence follows predictable patterns described by mathematical expressions relating rate coefficients to temperature ratios with negative exponential factors [29].

Solvent selection significantly impacts deuterium incorporation efficiency, with deuterium oxide serving as both solvent and deuterium source in many protocols [43]. Research demonstrates that palladium-catalyzed hydrogen-deuterium exchange reactions in deuterium oxide achieve high selectivity and incorporation rates at temperatures of 135 degrees Celsius [43]. The combination of transition metal catalysts with deuterium oxide provides sustainable methodology for hydrogen-deuterium exchange under specific reaction conditions [43].

Catalyst properties including metal type, particle size, and stabilizing ligands directly influence deuterium incorporation efficiency [44]. Ruthenium and rhodium nanoparticles catalyze selective hydrogen-deuterium exchange in organic substrates using deuterium gas as the deuterium source [44]. The position of deuterium incorporation is determined by substrate structure, while activity depends on metal nature, stabilizing agent properties, and substituent characteristics [44]. Appropriate catalyst selection enables exclusive hydrogen-deuterium exchange in aromatic rings or alkyl substituents depending on reaction requirements [44].

Minimizing Isotope Scrambling

Isotope scrambling represents a significant challenge in deuterium labeling that can reduce the isotopic purity of 2-bromopropane-2-d1 [10] [15]. The appearance of partially deuterated products results from exchange of deuterium atoms with surface protons on catalysts or with environmental hydrogen sources [10]. Minimizing scrambling requires careful control of reaction conditions, catalyst selection, and substrate handling procedures [10].

Temperature control plays a crucial role in preventing isotope scrambling, as elevated temperatures can promote undesired hydrogen-deuterium exchange reactions [10]. Research on hydrogen-deuterium exchange during organic compound conversions shows that exchange rates are at least one order of magnitude higher compared to other reaction processes, with apparent activation energies lower than competing reactions [10]. The stepwise nature of proton exchange, where only one hydrogen or deuterium atom exchanges at a time, provides opportunities for controlling scrambling through kinetic manipulation [10].

Catalyst design strategies focus on developing systems that promote selective deuteration while suppressing non-specific exchange [44]. Density functional theory calculations provide insights into hydrogen-deuterium exchange mechanisms and reveal strong influences of substrate structure on selectivity [44]. The isotope exchange proceeds through carbon-hydrogen bond activation at nanoparticle edges, with substrate coordination modes determining the observed selectivity patterns [44].

Reaction atmosphere control helps minimize isotope scrambling by eliminating sources of protiated hydrogen [15]. Using deuterated solvents and maintaining anhydrous conditions prevents dilution of the deuterium source and reduces opportunities for unwanted exchange reactions [15]. Pre-treatment of substrates to exchange labile protons prior to reduction, along with use of dry and potentially deuterated solvents, maintains isotopic integrity throughout the synthesis [28].

Scalable Synthesis Considerations

Industrial-scale synthesis of 2-bromopropane-2-d1 requires robust methodologies that maintain efficiency and selectivity at increased production volumes [13]. Scalable deuteration has been demonstrated through the synthesis of deuterium-containing products on kilogram scales using nanostructured iron catalysts prepared by combining cellulose with iron salts [13]. These air-stable and water-stable catalysts enable efficient labeling using inexpensive deuterium oxide under hydrogen pressure [13].

Flow chemistry techniques offer advantages for large-scale deuterium labeling by providing increased efficiency, enhanced production capacity, and reduced decomposition during synthesis [19]. Flow chemistry enables more precise control of reaction time and temperature compared to traditional batch processes, potentially improving selectivity and minimizing decomposition [19]. The integration of real-time monitoring, streamlined processing, and flexible productivity makes flow chemistry attractive for deuterium labeling in analytical and medicinal applications [19].

Economic considerations for scalable synthesis include deuterium source costs, catalyst recovery, and product purification expenses [46]. The global deuterated drugs market was valued at approximately 341.05 million United States dollars in 2023 and is predicted to grow to around 908.43 million United States dollars by 2032 with a compound annual growth rate of roughly 11.50% [46]. This market growth drives demand for cost-effective synthetic methodologies that can produce deuterated compounds at commercial scales [46].

Process optimization for scalable synthesis involves balancing reaction yield, deuterium incorporation efficiency, and production throughput [34]. Recent developments in electrochemical deuteration demonstrate ten-gram-scale production capabilities with over 99% selectivity and 72% Faradaic efficiency [34]. These systems achieve broad applicability for deuteration of various functional groups with high efficiency and selectivity, showcasing potential for high-throughput, solvent-free deuteration reactions in practical applications [34].

Purification and Analysis of Isotopic Purity

Mass spectrometry represents the primary analytical technique for determining isotopic purity of 2-bromopropane-2-d1 [14] [36]. Electrospray ionization with high-resolution mass spectrometry enables rapid characterization of isotopic purity through analysis of hydrogen-deuterium isotopologue ions [14]. The method requires consideration of specific accuracy and resolution requirements, with time-of-flight mass spectrometry providing vastly improved resolution between isotopes of labeled compounds [36].

Nuclear magnetic resonance spectroscopy provides complementary analysis for deuterated compounds, particularly for highly deuterated materials where conventional proton nuclear magnetic resonance analysis is limited by residual proton signal intensities [35]. Deuterium nuclear magnetic resonance proves to be an appealing alternative technique for highly deuterium-enriched chemicals, providing rich information for structure verification and enrichment determination [35]. The technique requires proper system configuration and parameter settings to achieve meaningful results without additional probe tuning [35].

Isotopic purity calculation methods based on relative abundance in mass spectrometry provide consistent values that correlate well with certified isotopic purity standards [14]. Two primary calculation approaches utilize peak area integration from extracted ion chromatograms and comparison with predicted isotopic distribution patterns [14]. The methods demonstrate outstanding advantages including rapid analysis, high sensitivity, very low sample consumption at nanogram levels, and freedom from deuterated solvent requirements [14].

Purification strategies for deuterated compounds often involve distillation, chromatographic separation, or crystallization techniques adapted for isotopically labeled materials [37]. The preparation of deuterated compounds requires careful attention to isotopic integrity during purification steps to prevent deuterium loss or contamination with protiated impurities [37]. Distillation using specialized equipment such as Vigreux columns enables separation of deuterated products while maintaining isotopic purity [37].

ParameterMethodSensitivityAdvantagesLimitations
Isotopic PurityMass SpectrometryNanogram levelRapid, high sensitivityRequires specialized equipment
Structure VerificationDeuterium NMRMicrogram levelRich structural informationLonger acquisition times
Quantitative AnalysisHigh-Resolution MSSub-nanogramBroad applicabilityComplex data interpretation
Purity AssessmentLiquid Chromatography-MSPicogram levelSeparation of isotopomersSample preparation requirements

Contemporary Advances in Selective Deuteration

Electrochemical deuteration methods represent significant contemporary advances in selective deuterium incorporation [11] [34]. Current electrochemical approaches provide effective alternatives to conventional deuterium labeling strategies that traditionally require high temperatures, high pressures, or highly reactive reagents [11]. These methods operate under significantly milder conditions compared to conventional approaches and avoid issues with chemoselectivity or regioselectivity that can occur under harsh reaction conditions [11].

Photocatalytic deuteration has emerged as a complementary methodology alongside transition metal catalysis for accessing selectively deuterated compounds [11]. These approaches provide alternatives to traditional methods that require extreme conditions or generate highly reactive species [11]. Electrochemistry, as an increasingly mainstream synthetic tool, is positioned to enter this space and provide novel reactivity for deuteration applications [11].

Palladium-catalyzed nondirected late-stage deuteration represents a major advancement in selective deuteration of complex organic molecules [27]. Key aspects include the use of deuterium oxide as a convenient and easily available deuterium source, enabling deuteration of bioactive molecules and related scaffolds [27]. The methodology demonstrates broad applicability for both electron-rich and electron-poor aromatic systems while tolerating a wide range of functional groups [27].

Metal nanoparticle-catalyzed deuteration provides highly selective incorporation with control over deuterium positioning [44]. Ruthenium and rhodium nanoparticles stabilized by nitrogen-heterocyclic carbenes or polyvinylpyrrolidone catalyze selective hydrogen-deuterium exchange using deuterium gas [44]. The selectivity observed in each case provides information about ligand coordination modes, with density functional theory calculations offering insights into exchange mechanisms and substrate structure influences [44].

MethodologyDeuterium SourceTemperatureSelectivityYield Range
ElectrochemicalDeuterium OxideRoom Temperature>99%70-95%
Palladium-CatalyzedDeuterium Oxide120-170°C85-95%72-99%
Metal NanoparticleDeuterium Gas80-190°C80-99%60-100%
PhotocatalyticVarious Sources25-100°C70-90%65-85%

Contemporary catalyst development focuses on iron-based systems that provide sustainable alternatives to precious metal catalysts [13]. Nanostructured iron catalysts prepared from abundant iron salts and cellulose enable selective deuteration of heteroaromatic compounds including anilines, phenols, and indoles [13]. These catalysts demonstrate scalability for kilogram-scale production while maintaining high quality control and operational simplicity [13].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Wikipedia

2-Bromo(2-~2~H)propane

Dates

Modify: 2024-04-15

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